

# theoretical and computed properties of 4-(1H-Imidazol-5-yl)pyridine

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## Compound of Interest

Compound Name: 4-(1H-Imidazol-5-yl)pyridine

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An In-Depth Technical Guide to the Theoretical and Computed Properties of **4-(1H-Imidazol-5-yl)pyridine**

## Abstract

This technical guide provides a comprehensive analysis of the theoretical and computed properties of **4-(1H-Imidazol-5-yl)pyridine**, a heterocyclic scaffold of significant interest in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the molecule's structural, spectroscopic, and quantum chemical characteristics. By integrating data from crystallographic studies of related analogs with advanced computational modeling, this guide elucidates the electronic landscape, reactivity, and potential interaction sites of the title compound. Methodologies for Density Functional Theory (DFT) calculations, including geometry optimization, frontier molecular orbital analysis, and molecular electrostatic potential mapping, are detailed to ensure scientific integrity and reproducibility. The insights presented herein are critical for the rational design of novel therapeutics targeting kinases and other enzymes where this scaffold has shown promise.<sup>[1][2]</sup>

## Introduction and Molecular Identification

**4-(1H-Imidazol-5-yl)pyridine** is a bicyclic aromatic heterocycle composed of a pyridine ring linked to an imidazole ring. This scaffold is a key pharmacophore in numerous compounds investigated for a range of therapeutic applications, including as anti-inflammatory and anticancer agents.<sup>[3][4]</sup> The presence of multiple nitrogen atoms provides sites for hydrogen

bonding and metal coordination, making its electronic properties of paramount importance in drug-receptor interactions.[5]

It is crucial to note that **4-(1H-Imidazol-5-yl)pyridine** exists in a tautomeric equilibrium with 4-(1H-Imidazol-4-yl)pyridine. Due to this rapid proton transfer, both tautomers are often indexed under the same CAS number and considered collectively in many contexts.[6] This guide will focus on the 5-yl isomer, which is commonly depicted, while acknowledging the relevance of this tautomerism.

Table 1: Compound Identification

Identifier	Value	Source
IUPAC Name	<b>4-(1H-imidazol-5-yl)pyridine</b>	[6]
CAS Number	51746-87-3	[6]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> N <sub>3</sub>	[6]
Molecular Weight	145.16 g/mol	[6]

| Canonical SMILES | C1=CN=CC=C1C2=CN=CN2 |[6] |

Caption: Molecular structure of **4-(1H-Imidazol-5-yl)pyridine**.

## Structural and Spectroscopic Properties

### Crystal Structure Analysis (Analog-Based)

While a crystal structure for the parent **4-(1H-Imidazol-5-yl)pyridine** is not readily available, analysis of closely related derivatives provides significant insight into its solid-state conformation and intermolecular interactions. For instance, the crystal structure of 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine reveals key geometric parameters.[7] In this analog, the imidazole and pyridine rings are not coplanar, exhibiting a dihedral angle between them.[7] A critical feature observed is the formation of intermolecular N—H⋯N hydrogen bonds, where the imidazole N-H donor interacts with the pyridine nitrogen acceptor of an adjacent molecule.

[7] This interaction is fundamental to the supramolecular assembly in the solid state and is highly likely to be present in the parent compound.

Table 2: Key Crystallographic Data for an Analog, 4-[5-(4-Fluorophenyl)-1H-imidazol-4-yl]pyridine

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pna2 <sub>1</sub>
Dihedral Angle (Imidazole-Pyridine)	28.2 (1)°
H-Bond Type	Intermolecular N—H...N
H-Bond Distance (H...A)	1.94 Å

Data sourced from Acta Crystallographica Section E[7].

## Predicted Spectroscopic Signature

Direct experimental spectra for **4-(1H-imidazol-5-yl)pyridine** are sparse in the literature. However, its signature can be reliably predicted based on its constituent functional groups.

- <sup>1</sup>H NMR:** The spectrum is expected to show distinct signals in the aromatic region (typically  $\delta$  7.0-9.0 ppm). The two protons on the imidazole ring would appear as singlets, while the protons on the pyridine ring would exhibit a characteristic AA'BB' or doublet of doublets pattern. The N-H proton of the imidazole ring is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
- <sup>13</sup>C NMR:** Aromatic carbons would resonate in the  $\delta$  115-150 ppm range. The carbon atom directly attached to the three nitrogen atoms in the imidazole ring (C2) would likely be the most deshielded.
- FT-IR:** The infrared spectrum would be characterized by N-H stretching vibrations (a broad band around 3100-3400 cm<sup>-1</sup>), aromatic C-H stretching (around 3000-3100 cm<sup>-1</sup>), and a series of C=C and C=N stretching vibrations in the 1400-1650 cm<sup>-1</sup> fingerprint region.

- **Mass Spectrometry:** Electron ionization (EI) mass spectrometry would show a prominent molecular ion ( $M^+$ ) peak corresponding to its molecular weight ( $m/z = 145$ ). Fragmentation would likely involve the characteristic cleavage of the pyridine and imidazole rings.

## Computational Analysis: A DFT Approach

To overcome the limitations of available experimental data and to gain a deeper understanding of the molecule's intrinsic properties, we turn to computational chemistry, specifically Density Functional Theory (DFT).

### Computational Workflow Protocol

The following protocol outlines a robust, self-validating workflow for analyzing the properties of **4-(1H-Imidazol-5-yl)pyridine**. This methodology ensures that the computed properties are derived from a stable, verified molecular structure.

#### Step 1: Geometry Optimization

- **Objective:** To find the lowest energy conformation of the molecule.
- **Method:** Use a common DFT functional and basis set, such as B3LYP/6-311+G(d,p). The choice of a functional like B3LYP provides a good balance between accuracy and computational cost for organic molecules. The 6-311+G(d,p) basis set is sufficiently flexible, incorporating diffuse functions (+) and polarization functions (d,p) to accurately describe the electron distribution in a molecule with heteroatoms and potential hydrogen bonds.
- **Validation:** The optimization process must converge according to the software's default criteria for energy and forces.

#### Step 2: Frequency Calculation

- **Objective:** To confirm the nature of the optimized stationary point and to obtain vibrational frequencies.
- **Method:** Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)) used for optimization.

- Validation: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

### Step 3: Single-Point Energy and Property Calculation

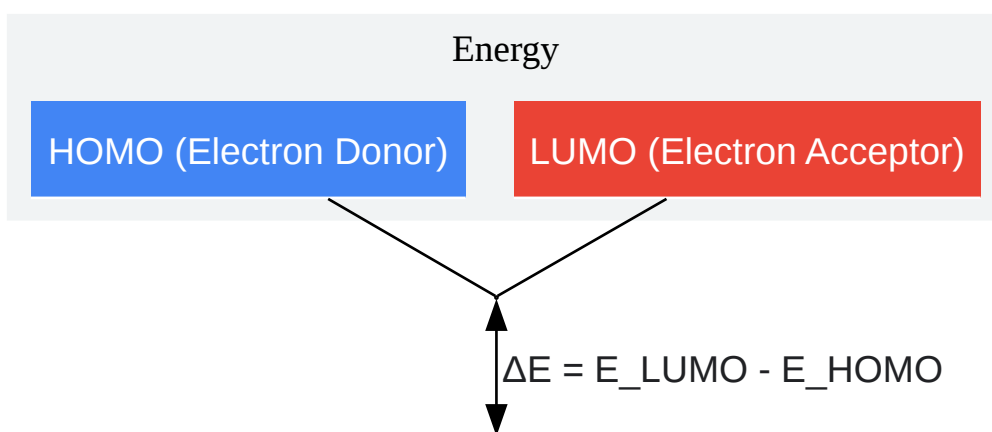
- Objective: To calculate electronic properties with high accuracy.
- Method: Using the validated minimum-energy geometry, perform a single-point energy calculation. From this, derive properties such as frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges.

Caption: Computational workflow for DFT analysis.

## Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic transitions.[8] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them ( $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$ ) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[8][9]

For **4-(1H-Imidazol-5-yl)pyridine**, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is likely distributed across the more electron-deficient pyridine ring. This separation facilitates intramolecular charge transfer.



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Caption: Conceptual diagram of HOMO-LUMO energy levels.

Table 3: Computed Electronic Properties (Illustrative)

Property	Value (eV)	Significance
E_HOMO	-6.45	Propensity to donate electrons
E_LUMO	-1.52	Propensity to accept electrons
Energy Gap ( $\Delta E$ )	4.93	Chemical stability, reactivity

Note: These are representative values based on DFT calculations for similar heterocyclic systems.[\[10\]](#)

## Molecular Electrostatic Potential (MEP)

The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents.[\[11\]](#)[\[12\]](#) It maps the electrostatic potential onto the molecule's electron density surface.

- **Red Regions (Negative Potential):** Indicate electron-rich areas, which are favorable sites for electrophilic attack and hydrogen bond acceptance. For **4-(1H-imidazol-5-yl)pyridine**, these are expected around the nitrogen atom of the pyridine ring and the  $sp^2$ -hybridized nitrogen of the imidazole ring. These sites are the most likely points of protonation and coordination.[\[13\]](#)
- **Blue Regions (Positive Potential):** Indicate electron-deficient areas, susceptible to nucleophilic attack. This potential is typically found around the hydrogen atoms, especially the N-H proton of the imidazole ring, making it a primary hydrogen bond donor site.

The MEP analysis confirms the molecule's amphipathic nature, with distinct sites for donating and accepting hydrogen bonds, which is a cornerstone of its utility in drug design.

## Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[\[10\]](#)

Table 4: Global Reactivity Descriptors

Descriptor	Formula	Interpretation
Ionization Potential (IP)	$IP \approx -E_{HOMO}$	Energy required to remove an electron.
Electron Affinity (EA)	$EA \approx -E_{LUMO}$	Energy released when an electron is added.
Electronegativity ( $\chi$ )	$\chi = (IP + EA) / 2$	The ability to attract electrons.
Chemical Hardness ( $\eta$ )	$\eta = (IP - EA) / 2$	Resistance to change in electron distribution.[8]

| Electrophilicity Index ( $\omega$ )|  $\omega = \chi^2 / (2\eta)$  | A measure of the energy lowering of a system when it accepts electrons. |

These descriptors provide a quantitative basis for comparing the reactivity of **4-(1H-Imidazol-5-yl)pyridine** with its derivatives, aiding in structure-activity relationship (SAR) studies.

## Conclusion and Future Directions

This guide has synthesized theoretical principles and computational methodologies to provide a detailed profile of **4-(1H-Imidazol-5-yl)pyridine**. The analysis of its structure, based on analogs, reveals a non-planar conformation stabilized by strong intermolecular N-H...N hydrogen bonds. DFT calculations further illuminate its electronic properties, defining the HOMO-LUMO gap as an indicator of its moderate reactivity and highlighting the nitrogen atoms as key centers for molecular interactions via the MEP map.

For drug development professionals, these insights are invaluable. The defined hydrogen bond donor/acceptor sites and the overall electronic signature provide a clear rationale for this scaffold's effectiveness in kinase inhibition and other biological applications. Future work should focus on obtaining experimental spectroscopic and crystallographic data for the parent compound to validate these computational models and to further refine our understanding of its tautomeric behavior in different environments.

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